molecular formula C25H27N5O2S B227205 1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione

1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione

Cat. No. B227205
M. Wt: 461.6 g/mol
InChI Key: HSMULFUHLOOJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione depends on its specific application. In the case of its anticancer activity, it has been shown to induce apoptosis and cell cycle arrest in cancer cells. As an antimicrobial agent, it disrupts the bacterial cell membrane and inhibits bacterial growth. As a plant growth regulator, it regulates the plant hormone balance and promotes plant growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its application. As an anticancer agent, it selectively targets cancer cells and induces apoptosis without affecting normal cells. As an antimicrobial agent, it has a broad-spectrum activity against various bacterial and fungal strains. As a plant growth regulator, it enhances the plant's tolerance to stress and improves the plant's quality and yield.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione in lab experiments include its high potency, selectivity, and versatility. However, its limitations include its low solubility and stability, which can affect its efficacy and reproducibility in experiments.

Future Directions

There are numerous future directions for the research and development of 1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione. These include exploring its potential applications in drug delivery, imaging, and biosensing. Additionally, further studies are needed to optimize its synthesis method, improve its solubility and stability, and investigate its toxicity and safety profile.
In conclusion, this compound is a chemical compound with significant potential in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential and optimize its use in various applications.

Synthesis Methods

The synthesis of 1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione involves the reaction of 2-(1H-benzimidazol-2-yl)ethanamine and 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde in the presence of ammonium thiocyanate. The reaction is carried out under reflux conditions in ethanol and water mixture for several hours. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques.

Scientific Research Applications

1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anticancer agent, antimicrobial agent, and antiviral agent. In agriculture, it has been used as a plant growth regulator and insecticide. In material science, it has been utilized as a fluorescent probe and sensor.

properties

Molecular Formula

C25H27N5O2S

Molecular Weight

461.6 g/mol

IUPAC Name

1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3-diazaspiro[4.5]dec-3-ene-2-thione

InChI

InChI=1S/C25H27N5O2S/c33-24-29-23(26-17-8-9-20-21(16-17)32-15-14-31-20)25(11-4-1-5-12-25)30(24)13-10-22-27-18-6-2-3-7-19(18)28-22/h2-3,6-9,16H,1,4-5,10-15H2,(H,27,28)(H,26,29,33)

InChI Key

HSMULFUHLOOJOG-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)C(=NC(=S)N2CCC3=NC4=CC=CC=C4N3)NC5=CC6=C(C=C5)OCCO6

Canonical SMILES

C1CCC2(CC1)C(=NC(=S)N2CCC3=NC4=CC=CC=C4N3)NC5=CC6=C(C=C5)OCCO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.